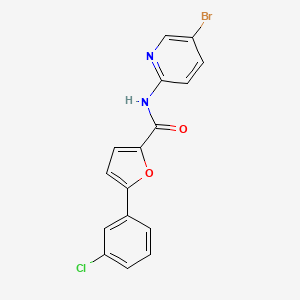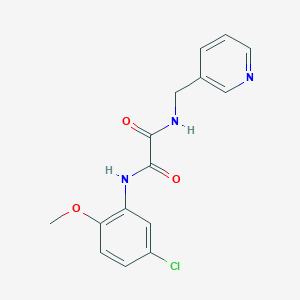
N-(5-bromo-2-pyridinyl)-5-(3-chlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-5-(3-chlorophenyl)-2-furamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-7389 belongs to the class of furamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of BRD-7389 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, BRD-7389 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In inflammation research, BRD-7389 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes. In viral infection research, BRD-7389 has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication.
Biochemical and Physiological Effects
BRD-7389 has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the suppression of oncogenes, the reduction of inflammatory cytokines and chemokines, and the inhibition of viral replication. These effects are mediated through the inhibition of various enzymes and signaling pathways, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
BRD-7389 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple targets, and its potential for therapeutic applications in various diseases. However, there are also some limitations to using BRD-7389 in lab experiments, including its relatively low yield in the synthesis process, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on BRD-7389, including the development of more efficient synthesis methods to increase the yield, the optimization of its pharmacokinetic properties for therapeutic applications, and the identification of new targets for its inhibition. Additionally, further research is needed to fully understand the mechanism of action of BRD-7389 and its potential applications in various diseases.
Synthesemethoden
The synthesis of BRD-7389 involves a multistep process that begins with the reaction of 2-bromo-5-chloropyridine with 3-chlorophenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki coupling reaction with 2-furoic acid, followed by a dehydration reaction to yield BRD-7389. The overall yield of the synthesis process is approximately 24%.
Wissenschaftliche Forschungsanwendungen
BRD-7389 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, BRD-7389 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the activity of oncogenes. In inflammation research, BRD-7389 has been shown to reduce the production of inflammatory cytokines and chemokines, thereby alleviating inflammation. In viral infection research, BRD-7389 has been shown to inhibit the replication of several viruses, including Zika virus and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2/c17-11-4-7-15(19-9-11)20-16(21)14-6-5-13(22-14)10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLQFXKDZSRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![1-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5152232.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)



![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)

![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)